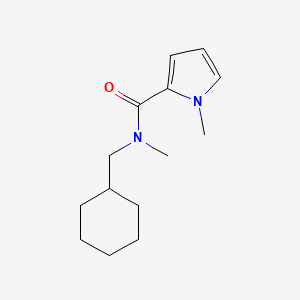![molecular formula C11H14BrNO2 B7511782 N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511782.png)
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide (BFC) is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It belongs to the class of cyclobutane carboxamide derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in the progression of various diseases. In cancer research, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs) and induce cell cycle arrest and apoptosis. In Alzheimer's and Parkinson's disease research, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to inhibit the activity of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to induce DNA damage and inhibit the growth of cancer cells. In Alzheimer's and Parkinson's disease research, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to improve cognitive function and have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide in lab experiments is its potential therapeutic applications in various fields of research. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide. In cancer research, further studies are needed to determine the specific mechanisms of action and potential therapeutic applications. In Alzheimer's and Parkinson's disease research, further studies are needed to determine the long-term effects and potential clinical applications. Additionally, further research is needed to optimize the synthesis and purification methods of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide to improve its solubility and overall effectiveness in lab experiments.
Méthodes De Synthèse
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide involves the reaction of 5-bromofurfural with cyclobutanecarboxylic acid and subsequent treatment with methylamine. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-13(11(14)8-3-2-4-8)7-9-5-6-10(12)15-9/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXGOBGHMITTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511755.png)

![3-(3,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511776.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7511789.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7511790.png)

![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511799.png)